(R)-1-(4-Bromophenyl)ethanamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “(R)-1-(4-Bromophenyl)ethanamine hydrochloride” involves various chemical strategies, including resolution steps to achieve enantiomeric purity and the use of specific reagents for functional group transformations. For instance, an efficient 7-step procedure developed for synthesizing enantiomerically pure diarylethanes from a starting ketone exemplifies the meticulous approach needed to achieve high enantiomeric purities and the absolute configurations of the products (Zhang et al., 2014)(Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using techniques like X-ray crystallography, providing insight into the stereochemistry and conformational preferences of the molecule. A study on the crystal structure of a chiral photochromic Schiff base compound synthesized from (R)-(+)-1-(4-bromophenyl)ethylamine reveals details about the phenol–imine tautomerism, bond distances, and the intramolecular hydrogen bonding that stabilizes the molecule (Moriwaki & Akitsu, 2015)(Moriwaki & Akitsu, 2015).
Chemical Reactions and Properties
Chemical reactions involving “(R)-1-(4-Bromophenyl)ethanamine hydrochloride” and its analogs can lead to a variety of products, depending on the conditions and reagents used. For example, reactions with mercury(II) bromide form complexes that undergo decomposition, showcasing the reactivity of such compounds under specific conditions (Singh et al., 2005)(Singh et al., 2005).
Physical Properties Analysis
The physical properties of “(R)-1-(4-Bromophenyl)ethanamine hydrochloride” are closely tied to its molecular structure. Parameters like melting point, boiling point, solubility, and optical rotation are crucial for its identification and for predicting its behavior in various solvents and under different temperatures.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, define the scope of applications for “(R)-1-(4-Bromophenyl)ethanamine hydrochloride”. Studies on its analogs provide insights into the mechanisms of oxidative addition reactions, highlighting the compound's potential as a versatile reagent in organometallic chemistry (Pater et al., 2004)(Pater et al., 2004).
Scientific Research Applications
Metabolic Pathway Studies
(R)-1-(4-Bromophenyl)ethanamine hydrochloride has been used in studies to understand metabolic pathways. For instance, Kanamori et al. (2002) researched the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting multiple metabolic pathways operative in rats (Kanamori et al., 2002).
Synthetic Chemistry
This compound is pivotal in synthetic chemistry. Bach and Bridges (1982) demonstrated the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide, a process involving the reaction with HBr at elevated temperatures (Bach & Bridges, 1982). Additionally, Mathad et al. (2011) described an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in synthesizing cinacalcet hydrochloride (Mathad et al., 2011).
Catalysis and Enantioselectivity
In catalysis, compounds like (R)-1-(4-Bromophenyl)ethanamine hydrochloride are used as intermediates. For example, Qin et al. (2011) found that dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) acted as an effective chiral catalyst for enantioselective reactions (Qin et al., 2011).
Antiamoebic Activity
Zaidi et al. (2015) synthesized a series of chalcones with N-substituted ethanamine, indicating potential antiamoebic activity, highlighting the role of compounds like (R)-1-(4-Bromophenyl)ethanamine hydrochloride in medicinal chemistry (Zaidi et al., 2015).
Biocidal and Corrosion Inhibition Applications
Walter and Cooke (1997) studied 2-(Decylthio)Ethanamine Hydrochloride, a multifunctional biocide with corrosion inhibition properties, relevant for cooling water systems (Walter & Cooke, 1997).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(1R)-1-(4-bromophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCAANUXMMQVAY-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370414 | |
Record name | (1R)-1-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Bromophenyl)ethanamine hydrochloride | |
CAS RN |
64265-77-6 | |
Record name | Benzenemethanamine, 4-bromo-α-methyl-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64265-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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